molecular formula C8H5NO2S B1333437 5-Thiophen-2-yl-isoxazole-3-carbaldehyde CAS No. 465514-11-8

5-Thiophen-2-yl-isoxazole-3-carbaldehyde

Cat. No. B1333437
CAS RN: 465514-11-8
M. Wt: 179.2 g/mol
InChI Key: ICENILRKNUKRPB-UHFFFAOYSA-N
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Description

5-Thiophen-2-yl-isoxazole-3-carbaldehyde (TICA) is a heterocyclic compound that has been studied for its potential applications in various scientific research areas. TICA has been found to possess a wide range of biological activities, including anti-inflammatory, anti-oxidative, anti-cancer, and anti-viral properties. TICA has been used in both in vitro and in vivo studies for its potential therapeutic applications.

Scientific Research Applications

  • Fluorescent Sensor Development 5-Thiophen-2-yl-isoxazole-3-carbaldehyde derivatives have been utilized in the development of novel fluorescent sensors. For instance, 5-(N-Ethylcarbazol-3-yl)thiophene-2-carbaldehyde (ECTC) shows a strong quenching of fluorescence in the presence of Fe3+ ions, indicating its potential as a selective sensor for iron ions (Zhang et al., 2016).

  • Antimicrobial and Antioxidant Activities Derivatives of 5-Thiophen-2-yl-isoxazole-3-carbaldehyde have been synthesized and evaluated for their antimicrobial and antioxidant properties. For example, compounds based on 3-(2′-thienyl)pyrazole demonstrate significant antimicrobial, anti-inflammatory, and analgesic activities (Abdel-Wahab et al., 2012).

  • Corrosion Inhibition Thiophene derivatives, including those related to 5-Thiophen-2-yl-isoxazole-3-carbaldehyde, have been shown to be effective corrosion inhibitors for materials like aluminum alloy in acidic environments. Their efficacy is evident in the significantly high inhibition efficiency, which increases with the concentration of the inhibitor (Arrousse et al., 2022).

  • Material Chemistry Applications Derivatives of 5-Thiophen-2-yl-isoxazole-3-carbaldehyde have been used in synthesizing materials with specific physicochemical properties. For instance, substituted thiophene-2-carbaldehydes have been used in synthesizing thiazolo[5,4-d]thiazoles, which are employed in material chemistry due to their unique structural and chemical properties (Tokárová & Biathová, 2018).

  • Antileishmanial Activity Novel compounds based on 5-(5-nitrothiophene-2-yl)-1,3,4-thiadiazole, derived from thiophene-2-carbaldehyde, have shown promising antileishmanial activity against Leishmania major. Certain derivatives in this series exhibit significant antileishmanial efficacy, suggesting their potential in developing treatments for leishmaniasis (Sadat-Ebrahimi et al., 2019).

  • Catalysis Applications Isoxazole-3-carbaldehyde oximes, related to 5-Thiophen-2-yl-isoxazole-3-carbaldehyde, have been synthesized and shown to form complexes with palladium. These complexes demonstrate high catalytic activity in reactions like the Suzuki reaction, highlighting their importance in catalytic applications (Potkin et al., 2014).

Safety and Hazards

The safety data sheet for 5-Thiophen-2-yl-isoxazole-3-carbaldehyde indicates that it may be harmful if swallowed and may cause eye irritation .

properties

IUPAC Name

5-thiophen-2-yl-1,2-oxazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO2S/c10-5-6-4-7(11-9-6)8-2-1-3-12-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICENILRKNUKRPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC(=NO2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20380174
Record name 5-(Thiophen-2-yl)-1,2-oxazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Thiophen-2-yl-isoxazole-3-carbaldehyde

CAS RN

465514-11-8
Record name 5-(Thiophen-2-yl)isoxazole-3-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=465514-11-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Thiophen-2-yl)-1,2-oxazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Thiophen-2-yl-isoxazole-3-carbaldehyde
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